molecular formula C8H8N4S B11774880 6,7-Dimethylpteridine-4-thiol

6,7-Dimethylpteridine-4-thiol

Cat. No.: B11774880
M. Wt: 192.24 g/mol
InChI Key: PRBMZSACRGWKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethylpteridine-4-thiol is a synthetic pteridine derivative designed for specialized chemical and pharmaceutical research. This compound integrates a thiol functional group at the 4-position of the pteridine heterocycle, a feature known to significantly influence the biological activity and chemical reactivity of such molecules. Pteridine derivatives with exocyclic sulfur atoms are investigated for a wide range of biological properties, including potential antioxidant, antimicrobial, and anticancer activities . The presence of the thiol group provides a versatile handle for further chemical modification, enabling the creation of more complex molecules for structure-activity relationship studies . The 6,7-dimethyl modification on the pteridine ring is a common structural motif in research, used to probe enzyme interactions and steric effects . For instance, closely related diaminopteridine derivatives have been identified as fluorescent ligands that bind selectively to biological targets, suggesting potential applications for this compound in the development of biochemical probes or enzyme inhibitors . Research on similar compounds indicates their relevance in studying enzymes like dihydrofolate reductase . As a building block in heterocyclic chemistry, this reagent can be utilized in [3+3], [4+2], or [5+1] heterocyclization reactions to construct more complex fused ring systems, which are privileged structures in medicinal chemistry . This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

6,7-dimethyl-1H-pteridine-4-thione

InChI

InChI=1S/C8H8N4S/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13)

InChI Key

PRBMZSACRGWKCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=S)N=CN2)C

Origin of Product

United States

Synthetic Routes and Chemical Modifications of 6,7 Dimethylpteridine 4 Thiol

Strategies for Pteridine (B1203161) Core Synthesis and Thiol Incorporation

The synthesis of 6,7-dimethylpteridine-4-thiol can be approached through methods that either build the pteridine core with the thiol group already envisioned or introduce it onto a pre-formed pteridine ring.

Precursor Chemistry and Reaction Pathways (e.g., transformations from halogenated pteridines)

A common and effective strategy for the synthesis of pteridine-4-thiol derivatives involves the nucleophilic displacement of a halogen atom from a corresponding halogenated pteridine precursor. For instance, a 4-chloropteridine (B1599579) derivative can serve as a key intermediate. The synthesis often begins with the condensation of a suitable pyrimidine (B1678525) with a 1,2-dicarbonyl compound.

One established pathway involves the reaction of 4,5-diamino-6-chloropyrimidine with diacetyl (2,3-butanedione). This condensation reaction directly furnishes the 6,7-dimethylpteridine ring system. The subsequent treatment of the resulting 4-chloro-6,7-dimethylpteridine (B11771052) with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, leads to the displacement of the chlorine atom and the formation of this compound.

PrecursorReagentProduct
4-Chloro-6,7-dimethylpteridineSodium Hydrosulfide (NaSH)This compound
4-Chloro-6,7-dimethylpteridineThiourea (followed by hydrolysis)This compound

This approach is advantageous due to the relatively high reactivity of the C4 position in the pteridine ring towards nucleophilic substitution, which is further enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Condensation Reactions in Pteridine Synthesis

The Gabriel-Colman synthesis and its variations provide a foundational method for constructing the pteridine skeleton. This typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. For the synthesis of this compound, a 4,5-diaminopyrimidine-2-thiol (B83893) or a related precursor can be condensed with diacetyl. researchgate.net

For example, the condensation of 5-amino-6-(methylamino)-4-thiouracil with diacetyl can produce 6,7,8-trimethyl-4-thiolumazine. researchgate.net While not the exact target compound, this illustrates the principle of incorporating the thiol functionality from the pyrimidine precursor. A more direct route would involve the condensation of 4,5-diamino-pyrimidine-2-thiol with diacetyl, which would lead to the formation of the desired this compound. The reaction conditions for such condensations often require heating in a suitable solvent, sometimes with acid or base catalysis to facilitate the cyclization. ripublication.com

Derivatization of the Thiol Moiety

The thiol group in this compound is a highly reactive functional handle, enabling a wide array of chemical modifications.

Alkylation and Arylation Reactions

Alkylation: The sulfur atom of the thiol group is a soft nucleophile and readily undergoes S-alkylation with various alkylating agents. jmaterenvironsci.com This reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate anion. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates. jmaterenvironsci.comnih.gov The resulting thioethers are generally stable compounds. For instance, reaction with an alkyl bromide (R-Br) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate would yield the corresponding 4-(alkylthio)-6,7-dimethylpteridine.

Arylation: S-arylation of thiols can be achieved through nucleophilic aromatic substitution (SNA_r_) reactions, particularly with activated aryl halides or through metal-catalyzed cross-coupling reactions. nih.gov For example, reacting this compound with an electron-deficient aryl halide, such as a dinitrofluorobenzene, in the presence of a base can lead to the formation of a 4-(arylthio)-6,7-dimethylpteridine. nih.gov Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination adapted for thiols, offer a more general route to a wider variety of aryl thioethers. mdpi.com

Reaction TypeReagent ExampleProduct Type
AlkylationMethyl Iodide (CH₃I)4-(Methylthio)-6,7-dimethylpteridine
AlkylationBenzyl Bromide (BnBr)4-(Benzylthio)-6,7-dimethylpteridine
Arylation1-Fluoro-2,4-dinitrobenzene4-(2,4-Dinitrophenylthio)-6,7-dimethylpteridine

Oxidation Reactions (e.g., disulfide formation)

The thiol group is susceptible to oxidation. Mild oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen under certain conditions, can lead to the formation of the corresponding disulfide, bis(6,7-dimethylpteridin-4-yl) disulfide. nih.gov This reaction involves the coupling of two thiol molecules through a disulfide bond (S-S). The process is often reversible upon treatment with a reducing agent. This thiol-disulfide interchange is a critical reaction in many biological systems and can be utilized in synthetic chemistry for dynamic covalent bond formation. nih.govnih.gov

The oxidation of thiols to disulfides can proceed through a two-step process involving intermediate species. nih.gov The oxidation can occur via one- or two-electron redox pathways depending on the nature of the oxidizing agent. nih.gov

Radical Addition Reactions

Thiyl radicals, which can be generated from thiols via homolytic cleavage of the S-H bond, readily participate in addition reactions with unsaturated systems like alkenes and alkynes. semanticscholar.org This process, often referred to as a thiol-ene or thiol-yne reaction, is a powerful tool for forming carbon-sulfur bonds. semanticscholar.org

The addition of the thiyl radical generated from this compound to an alkene would proceed via a radical chain mechanism. This would typically be initiated by a radical initiator (e.g., AIBN) or by photolysis. The thiyl radical adds to the double bond to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain and form the thioether product. nih.govbyu.edu This method offers a complementary approach to the nucleophilic substitution methods for S-alkylation, particularly for the funtionalization of unactivated alkenes.

Chemo- and Regioselectivity in Synthesis and Modification

Controlling selectivity is a paramount challenge in the synthesis and modification of polyfunctional heterocycles like this compound.

Regioselectivity in Synthesis: The synthesis of substituted pteridines can often result in mixtures of isomers if unsymmetrical precursors are used. mdpi.com The Gabriel-Isay synthesis, for example, relies on the condensation between a 4,5-diaminopyrimidine and a 1,2-dicarbonyl compound. While butane-2,3-dione is symmetrical, leading unambiguously to the 6,7-dimethyl substitution pattern, the use of an unsymmetrical dicarbonyl would necessitate careful control to ensure the desired regioisomer is formed. Synthetic strategies like the Timmis reaction are often employed specifically because they offer a higher degree of regiocontrol, ensuring the formation of a single, predictable product. mdpi.com

Chemoselectivity in Synthesis: When preparing the target compound via thionation, chemoselectivity becomes important if other reactive functional groups are present. For instance, if one were to start with 6,7-Dimethylpteridine-2,4-dione, a precursor to lumazine, selectively thionating only the C4-carbonyl over the C2-carbonyl would be a significant challenge. The reactivity of a carbonyl group towards thionating agents is influenced by its electronic environment (e.g., whether it is part of an amide or ketone). This difference in reactivity can sometimes be exploited to achieve selective thionation.

Chemoselectivity in Modification: After synthesis, the pteridine ring contains multiple potential sites for reaction, including several ring nitrogens and the exocyclic thiol group. The thiol group is a soft nucleophile and will preferentially react with soft electrophiles, such as alkyl halides in S-alkylation reactions. jmaterenvironsci.comnih.gov However, the ring nitrogens are also nucleophilic and can compete for the electrophile, leading to N-alkylation. Achieving high chemoselectivity for S-alkylation typically involves deprotonating the thiol with a suitable base to form the more potent thiolate anion, which is a much stronger nucleophile than the neutral ring nitrogens.

Table 2: Selectivity in the Chemistry of this compound

ProcessChallengeControlling FactorsDesired OutcomePotential Side Product
SynthesisRegioselectivityChoice of synthetic route (e.g., Timmis vs. Isay-Gabriel with unsymmetrical diketone)Specific substitution pattern (e.g., 6,7-dimethyl)Alternative regioisomer (e.g., 5,6-dimethyl)
Modification (Alkylation)ChemoselectivityReaction conditions (base, solvent), nature of electrophileS-AlkylationN-Alkylation
Modification (on Ring)RegioselectivityDirecting effects of existing substituents (-CH₃, -SH)Substitution at a specific ring carbon or nitrogenSubstitution at other positions on the pteridine ring

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Thiol Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups within a molecule. For 6,7-Dimethylpteridine-4-thiol, these methods are particularly useful for characterizing the thiol (-SH) group.

Analysis of C-S Stretching and C-S-H Bending Modes

The carbon-sulfur (C-S) bond and the thiol group as a whole exhibit characteristic vibrational modes. The C-S stretching vibration (νC-S) is typically observed in the fingerprint region of the infrared spectrum, generally between 600 and 800 cm⁻¹. su.se The precise frequency can be influenced by the surrounding molecular structure. For instance, in some thiocarbonyl derivatives, C-S stretching modes can be found in the broader range of 1260-1500 cm⁻¹. researchgate.net In thiosemicarbazones, a related class of sulfur-containing compounds, a band attributed to C=S stretching is observed between 805 and 830 cm⁻¹. researchgate.net

The C-S-H bending mode (βCSH) is another key diagnostic feature for the thiol group. This vibration is typically found in the range of 850-900 cm⁻¹. rsc.org The identification of both the C-S stretching and C-S-H bending modes provides strong evidence for the presence and local environment of the thiol group in this compound.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
C-S Stretching (νC-S)600 - 800Indicates the presence of the carbon-sulfur bond.
C-S-H Bending (βCSH)850 - 900Characteristic of the thiol functional group.

Isotopic Labeling Studies and Deuteration Effects

Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (B1214612) (D), is a valuable technique in vibrational spectroscopy for confirming band assignments. unam.mxresearchgate.net When the proton of the thiol group in this compound is replaced with a deuterium atom to form the -SD group, significant shifts in the vibrational frequencies of the modes involving this hydrogen are observed. rsc.org

The most pronounced effect is on the C-S-H bending mode. Upon deuteration, the βCSH band, typically around 850-900 cm⁻¹, shifts to a much lower wavenumber, appearing in the 600-630 cm⁻¹ region as the C-S-D bending mode (βCSD). rsc.org This large shift is a direct consequence of the increased mass of deuterium compared to hydrogen. unam.mx

Interestingly, deuteration of the thiol group can also lead to a slight increase in the frequency of the C-S stretching vibration (νC-S). rsc.org This phenomenon, though less dramatic than the shift in the bending mode, is a result of altered vibrational coupling upon isotopic substitution. The ability to induce these predictable shifts by simply dissolving the thiol in a deuterated solvent like D₂O makes this a convenient method for confirming the identity of thiol-related vibrational bands. rsc.orgprinceton.edu

Vibrational Mode Typical Wavenumber (cm⁻¹) (Normal) Typical Wavenumber (cm⁻¹) (Deuterated) Effect of Deuteration
C-S-H Bending (βCSH)~850 - 900~600 - 630 (as βCSD)Significant shift to lower frequency.
C-S Stretching (νC-S)VariesSlight increaseMinor shift to higher frequency.

Nuclear Magnetic Resonance Spectroscopy for Structural Proof and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. nanoqam.caosf.io For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the proton of the thiol group would appear as a distinct signal, the chemical shift of which can be influenced by solvent and concentration. The two methyl groups at the 6- and 7-positions of the pteridine (B1203161) ring would likely show as sharp singlets, with their chemical shifts providing information about the electronic environment of the pyrazine (B50134) ring. The remaining proton on the pteridine ring would also have a characteristic chemical shift.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nanoqam.ca Each unique carbon atom in this compound would give rise to a separate signal. The chemical shift of the carbon atom bonded to the sulfur (C4) would be particularly informative. The signals for the two methyl carbons and the other carbons of the pteridine ring would further confirm the proposed structure. Advanced NMR techniques, such as 2D correlation experiments (e.g., COSY, HSQC, HMBC), could be employed to definitively assign all proton and carbon signals and to establish through-bond connectivities, thus providing unequivocal proof of the molecular structure.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.orgsfrbm.org For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₈H₈N₄S.

Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. nih.govmiamioh.edu In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.

Common fragmentation pathways for heterocyclic and thiol-containing compounds could be expected. For instance, the loss of small, stable neutral molecules like H₂S or HCN is a plausible fragmentation route. purdue.edu The cleavage of the methyl groups could also be observed. The specific fragmentation pattern serves as a molecular fingerprint, which can be used to confirm the identity of the compound and to distinguish it from isomers. The analysis of these fragmentation pathways provides an additional layer of confidence in the structural elucidation of this compound.

Technique Information Obtained Relevance to this compound
High-Resolution MSAccurate mass, elemental compositionConfirms molecular formula (C₈H₈N₄S).
Tandem MS (MS/MS)Fragmentation patternsProvides structural information by identifying characteristic neutral losses and fragment ions, confirming the connectivity of atoms.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comnih.gov This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data yields a detailed electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would confirm the planarity of the pteridine ring system and provide the exact bond lengths for the C-S bond and the bonds within the heterocyclic rings.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (potentially involving the thiol group and the nitrogen atoms of the pteridine ring) and π-π stacking between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

Chemical Reactivity and Reaction Mechanisms of 6,7 Dimethylpteridine 4 Thiol

Nucleophilic Reactivity of the Thiol Group

The thiol (-SH) group of 6,7-Dimethylpteridine-4-thiol is a key determinant of its chemical reactivity, rendering the molecule a potent nucleophile. The sulfur atom, with its lone pairs of electrons and relatively high polarizability, readily participates in reactions with electrophilic species. This nucleophilicity is the basis for a range of displacement and addition reactions.

The thiol group of this compound can act as a strong nucleophile in displacement reactions, particularly S-alkylation. This typically involves the reaction of the corresponding thiolate anion, formed under basic conditions, with an alkyl halide. The thiolate is a significantly better nucleophile than the neutral thiol. nih.gov

The general mechanism for the S-alkylation of thiols involves the deprotonation of the thiol to form a thiolate, which then attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide leaving group. nih.gov This is a common and efficient method for the synthesis of thioethers. nih.gov While specific studies on the alkylation of this compound are not prevalent, the reactivity is analogous to that of other heterocyclic thiols. For instance, the alkylation of various thiols with alkyl halides proceeds efficiently in the presence of a base. nih.gov The choice of solvent, base, and alkylating agent can influence the reaction rate and yield. nih.gov

Table 1: Representative S-Alkylation Reactions of Thiol-Containing Heterocycles

Thiol ReactantAlkylating AgentBaseSolventProduct
6-mercaptopurineMethyl iodideK₂CO₃DMF6-(methylthio)purine
Pyrimidine-2-thiolBenzyl (B1604629) bromideNaHTHF2-(benzylthio)pyrimidine
This compound (Predicted)Ethyl iodideEt₃NAcetonitrile4-(ethylthio)-6,7-dimethylpteridine

This table is illustrative and includes predicted reactivity for the subject compound based on general thiol chemistry.

The nucleophilic character of the thiol group also enables its participation in addition reactions, most notably the conjugate or Michael addition to α,β-unsaturated carbonyl compounds. nih.gov This reaction is a versatile method for forming carbon-sulfur bonds. nih.gov The reaction can be catalyzed by either a base, which generates the more nucleophilic thiolate anion, or a nucleophile that initiates the reaction cascade. nih.govnih.gov

The mechanism of the base-catalyzed thia-Michael addition involves the attack of the thiolate anion on the β-carbon of the unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. nih.gov Subsequent protonation yields the final adduct. nih.gov This reaction is highly efficient and can be performed under mild conditions, sometimes even without a catalyst. nih.govnih.gov

Furthermore, the pteridine (B1203161) ring system itself, being electron-deficient, is susceptible to nucleophilic addition. scielo.org.zaresearchgate.net Studies on related pteridine derivatives, such as pteridine-2-thiol (B1628156) and 2-aminopteridine, have shown that nucleophiles can add across the C3-N4 double bond. scielo.org.zaresearchgate.net It is conceivable that under certain conditions, the thiol group of one this compound molecule could add to the pteridine ring of another, or that other nucleophiles could add to the pteridine ring of the title compound.

Table 2: Examples of Thia-Michael Addition Reactions

ThiolMichael AcceptorCatalystProduct
ThiophenolMethyl vinyl ketoneNone4-(phenylthio)butan-2-one
BenzylthiolAcrylonitrileTriethylamine3-(benzylthio)propanenitrile
This compound (Predicted)Ethyl acrylateDBUEthyl 3-((6,7-dimethylpteridin-4-yl)thio)propanoate

This table is illustrative and includes predicted reactivity for the subject compound based on general principles of Michael additions.

Redox Chemistry and Thiol-Disulfide Exchange

The sulfur atom in the thiol group of this compound can exist in various oxidation states, making the compound an active participant in redox chemistry. This includes oxidation to form disulfides and other sulfur oxides, as well as involvement in thiol-disulfide exchange reactions.

Thiols are susceptible to oxidation, which can be initiated by a variety of oxidizing agents, including molecular oxygen, often catalyzed by metal ions. researchgate.net The primary oxidation product of a thiol is a disulfide, formed by the coupling of two thiol molecules. biolmolchem.com This process involves the formal loss of two electrons and two protons from the two thiol groups.

The oxidation can proceed through a one-electron pathway, forming a thiyl radical intermediate, or a two-electron pathway. nih.gov Thiyl radicals can then dimerize to form the disulfide. nih.gov Further oxidation of the disulfide can lead to the formation of thiosulfinates, thiosulfonates, and ultimately sulfonic acids. biolmolchem.com The specific oxidation products formed depend on the nature of the oxidant and the reaction conditions. biolmolchem.com The controlled oxidation of thiols to disulfides is a key reaction in many biological systems and synthetic processes. biolmolchem.com

Thiols are known to be important biological antioxidants, playing a crucial role in protecting cells from damage by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) radicals (O₂⁻), and hydroxyl radicals (•OH). nih.govmdpi.com The thiol group can directly scavenge these reactive species. mdpi.com For instance, the thiolate anion can react with H₂O₂ in a nucleophilic attack to form a sulfenic acid intermediate, which can then react with another thiol to form a disulfide and water. nih.gov

The ability of this compound to act as an antioxidant is therefore plausible, given the reactivity of its thiol group. nih.gov The pteridine ring system itself has been associated with antioxidant activity in some derivatives. ijrpr.com The combination of the thiol group and the pteridine nucleus may result in potent radical scavenging and ROS detoxification properties. The mechanism would likely involve the donation of a hydrogen atom from the thiol group to a radical species, or the reduction of ROS with the concomitant oxidation of the thiol to a disulfide. nih.govmdpi.com

Electrophilic Reactivity of the Pteridine Ring System

The pteridine ring system is a bicyclic heteroaromatic compound composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. The presence of four nitrogen atoms makes the ring system electron-deficient. This electron deficiency generally renders the pteridine ring resistant to electrophilic aromatic substitution reactions. Instead, the ring is more susceptible to nucleophilic attack, as discussed in section 4.1.2.

Reaction Kinetics and Thermodynamic Considerations of Transformations

The kinetic and thermodynamic parameters of chemical reactions involving this compound are crucial for understanding the rates, feasibility, and mechanisms of its transformations. This subsection will delve into the theoretical aspects of these parameters, supported by illustrative (hypothetical) data to provide a conceptual understanding in the absence of specific experimental values for this compound.

Reaction Kinetics

The kinetics of reactions involving the thiol group of this compound, such as alkylation or oxidation, would be expected to follow established rate laws. For instance, the S-alkylation with an alkyl halide would likely be a second-order reaction, with the rate dependent on the concentrations of both the pteridine-thiol and the alkylating agent.

Key kinetic parameters of interest include:

Rate Constant (k): This proportionality constant relates the rate of a reaction to the concentration of the reactants. It is temperature-dependent, as described by the Arrhenius equation.

Activation Energy (Ea): The minimum energy barrier that must be overcome for a reaction to occur. A lower activation energy implies a faster reaction rate.

Pre-exponential Factor (A): Related to the frequency of correctly oriented collisions between reactant molecules.

Factors influencing the reaction kinetics of this compound would include:

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.

Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

pH: For reactions involving the thiol group, pH is critical as it determines the extent of deprotonation to the more nucleophilic thiolate anion.

Catalysts: The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

To illustrate how kinetic data for a transformation of this compound might be presented, consider the hypothetical S-alkylation reaction with iodoacetamide.

Table 1: Illustrative Kinetic Data for the S-alkylation of this compound with Iodoacetamide at 25°C This data is hypothetical and for illustrative purposes only.

[this compound] (M)[Iodoacetamide] (M)Initial Rate (M/s)
0.010.012.5 x 10⁻⁴
0.020.015.0 x 10⁻⁴
0.010.025.0 x 10⁻⁴

From this hypothetical data, the reaction would be determined to be first order with respect to each reactant, and the rate constant (k) could be calculated.

Thermodynamic Considerations

The thermodynamics of a reaction determine its spontaneity and the position of equilibrium. Key thermodynamic parameters include:

Gibbs Free Energy Change (ΔG): A negative ΔG indicates a spontaneous (exergonic) reaction, while a positive ΔG indicates a non-spontaneous (endergonic) reaction.

Enthalpy Change (ΔH): Represents the heat absorbed or released during a reaction at constant pressure. A negative ΔH (exothermic) contributes to a more favorable ΔG.

Entropy Change (ΔS): Represents the change in disorder of the system. A positive ΔS (increased disorder) contributes to a more favorable ΔG.

The relationship between these parameters is given by the Gibbs free energy equation: ΔG = ΔH - TΔS.

For this compound, important transformations to consider from a thermodynamic perspective include:

Thiol-Thione Tautomerism: The equilibrium between the thiol and thione forms is governed by their relative thermodynamic stabilities. In many heterocyclic systems, the thione tautomer is thermodynamically favored.

Oxidation to Disulfide: The formation of a disulfide from two thiol molecules is an oxidative process. The spontaneity of this reaction would depend on the oxidizing agent and the reaction conditions.

Acid-Base Equilibria: The thiol group can deprotonate to form a thiolate. The pKa of this equilibrium is a key thermodynamic parameter that influences the compound's behavior in different pH environments.

An illustrative example of how thermodynamic data for the thiol-thione tautomerism of this compound might be presented is shown below.

Table 2: Illustrative Thermodynamic Data for the Thiol-Thione Tautomerism of this compound in Aqueous Solution This data is hypothetical and for illustrative purposes only.

TautomerΔH°f (kJ/mol)ΔS° (J/mol·K)ΔG°f (kJ/mol)
Thiol Form12035015.5
Thione Form1103408.8

This hypothetical data suggests that the thione form is thermodynamically more stable (lower ΔG°f) under these conditions.

Theoretical and Computational Investigations of 6,7 Dimethylpteridine 4 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecular systems at the electronic level. For 6,7-dimethylpteridine-4-thiol, these calculations reveal intricate details about its electronic structure, the stability of its different forms, and its spectroscopic characteristics.

DFT calculations are instrumental in understanding the distribution of electrons within the this compound molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ijcce.ac.irscispace.com

In pteridine (B1203161) systems, the aromatic rings and heteroatoms (nitrogen) create a delocalized π-electron system. researchgate.net The introduction of methyl groups at the C6 and C7 positions acts as electron-donating groups, which can influence the electron density of the pyrazine (B50134) ring. The thiol group at the C4 position, depending on its tautomeric form (thiol or thione), significantly impacts the electronic properties of the pyrimidine (B1678525) ring.

Natural Bond Orbital (NBO) analysis further refines this picture by describing the charge distribution and bonding interactions in terms of localized orbitals. nih.govnih.gov This analysis can quantify the delocalization of electron density from lone pairs of sulfur and nitrogen atoms into the aromatic system, which is crucial for understanding the molecule's stability and reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. scispace.comnih.gov

Table 1: Illustrative Electronic Properties Calculated for Heterocyclic Thiones/Thiols using DFT Note: These values are representative examples from DFT studies on analogous heterocyclic systems and are intended to illustrate the type of data generated, not the precise values for this compound.

PropertyTypical Calculated Value (a.u.)Significance
HOMO Energy-0.2 to -0.25Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles.
LUMO Energy-0.05 to -0.1Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)~0.15 to 0.2Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. scispace.com

A critical aspect of this compound is its potential to exist in two tautomeric forms: the thiol form, containing a sulfhydryl (-SH) group, and the thione form, with a carbon-sulfur double bond (C=S). This thione-thiol tautomerism is a common feature in sulfur-containing heterocyclic compounds. researchgate.netnih.gov

Computational studies on similar heterocyclic systems have consistently shown that the thione tautomer is generally more stable than the thiol form in the gas phase. nih.govbenthamscience.com DFT calculations are used to optimize the geometry of both tautomers and calculate their relative energies. The energy difference between the two forms determines their equilibrium population distribution. The transition state connecting the two tautomers can also be located to determine the energy barrier for the intramolecular proton transfer.

The stability of the thione form is often attributed to the greater strength of the C=S and N-H bonds compared to the C-S and S-H bonds, as well as favorable resonance stabilization within the ring. nih.gov The presence of solvents can significantly influence this equilibrium. Protic solvents, for example, can stabilize the thiol form through hydrogen bonding. scispace.com

Table 2: Representative Calculated Relative Energies for Thione-Thiol Tautomers Note: Data is based on DFT calculations for analogous N-heterocyclic systems. The exact energy difference for this compound may vary.

TautomerRelative Energy (Gas Phase, kcal/mol)Expected Predominance
Thione Form0.0 (Reference)Predominant in the gas phase. nih.gov
Thiol Form+2.0 to +8.0Less stable in the gas phase.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. core.ac.ukcanterbury.ac.nz By calculating the harmonic vibrational frequencies of the optimized structures of both the thione and thiol tautomers, specific spectral signatures can be predicted that allow for their differentiation. arxiv.org

Key vibrational modes include:

Thiol Tautomer: A characteristic S-H stretching vibration, typically predicted in the range of 2500-2600 cm⁻¹. The absence of this band in an experimental spectrum is strong evidence against the presence of the thiol form. ekb.eg

Thione Tautomer: A prominent C=S stretching vibration. This mode is often coupled with other vibrations and can appear in a broad region of the fingerprint range, typically between 800 and 1200 cm⁻¹.

DFT calculations, often with scaling factors to correct for anharmonicity and basis set limitations, can produce theoretical spectra that show good agreement with experimental data. mdpi.com This correlation provides confidence in the structural assignments made based on the computational results.

Table 3: Characteristic Calculated Vibrational Frequencies for Distinguishing Tautomers Note: Frequencies are illustrative and based on DFT studies of similar heterocyclic thiols/thiones.

Vibrational ModeTautomerTypical Calculated Wavenumber (cm⁻¹)
S-H stretchThiol~2550
C=S stretchThione~1150
N-H stretchThione~3400

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying molecules in isolation, Molecular Dynamics (MD) simulations provide a way to understand their behavior in a condensed-phase environment, such as in a solvent. mdpi.comyoutube.com An MD simulation models the explicit interactions between the solute (this compound) and a large number of solvent molecules (e.g., water) over time. nih.gov

For this compound, MD simulations can be used to investigate several key aspects:

Solvation Effects: Simulations can reveal how solvent molecules arrange themselves around the solute and form hydrogen bonds. This is particularly important for the thione-thiol equilibrium, as polar, protic solvents can preferentially stabilize one tautomer over the other. scispace.com

Conformational Dynamics: MD can explore the flexibility of the molecule and the dynamics of the methyl groups.

Tautomeric Interconversion: By using advanced simulation techniques, it is possible to observe the dynamics of proton transfer between the nitrogen and sulfur atoms in solution, providing insight into the mechanism and timescale of tautomerization.

MD simulations on related pteridine systems have been used to understand enzyme-substrate interactions and the role of structural waters, highlighting the importance of dynamic behavior in biological function. nih.gov

Structure-Reactivity Relationship Prediction and Analysis

Computational chemistry provides a powerful framework for predicting the relationship between a molecule's structure and its chemical reactivity. nih.govnih.gov For this compound, insights from DFT calculations can be used to build structure-reactivity relationships.

The electronic descriptors calculated in Section 5.1.1 are fundamental to this analysis.

Frontier Molecular Orbitals: The shape and energy of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, regions of the molecule where the HOMO is localized are likely to be attacked by electrophiles.

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of the molecule. The most negative potential areas (typically around heteroatoms like N and S) are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. ijcce.ac.ir

These computational predictions can be used to rationalize known chemical reactions or to predict the outcome of new ones. In the context of medicinal chemistry, these methods are the foundation of quantitative structure-activity relationship (QSAR) studies, which aim to correlate calculated molecular properties with biological activity, thereby guiding the design of more potent analogues. mdpi.comresearchgate.net Computational studies on pteridine derivatives have shown that factors like oxidation potential are strongly linked to the electronic structure, which in turn influences biological activity. mdpi.comnih.gov

Coordination Chemistry of 6,7 Dimethylpteridine 4 Thiol As a Ligand

Ligand Properties and Coordination Modes

The coordination behavior of 6,7-Dimethylpteridine-4-thiol is dictated by the presence of several potential donor atoms: the sulfur atom of the thiol group and the nitrogen atoms of the pyrimidine (B1678525) and pyrazine (B50134) rings. The interplay of these donor sites allows for a variety of coordination modes.

Sulfur and Nitrogen Donor Sites

The this compound ligand can exist in tautomeric forms: the thione form (6,7-dimethyl-3H-pteridine-4-thione) and the thiol form (this compound). The predominant tautomer in solution and in the solid state will significantly influence its coordination chemistry. Theoretical studies on similar heterocyclic systems, such as 1,2,4-triazole-3-thione, suggest that the thione form is generally more stable in the gas phase. However, in solution and upon coordination to a metal ion, the equilibrium can shift.

Deprotonation of the thiol group yields a thiolate anion, which is a soft donor and exhibits a strong affinity for soft and borderline metal ions like Cu(I), Ag(I), Au(I), Hg(II), Cd(II), and Pt(II). The sulfur atom in the thiolate form is a primary coordination site.

Chelation and Bridging Capabilities

The presence of both sulfur and nitrogen donor sites in close proximity allows this compound to act as a chelating ligand. A common chelation mode would involve the sulfur atom and an adjacent nitrogen atom, such as N5, forming a stable five-membered chelate ring. This bidentate S,N-coordination is a well-established motif in the coordination chemistry of related heterocyclic thiols.

Furthermore, the ligand possesses the ability to act as a bridging ligand, connecting two or more metal centers. A bridging coordination could occur through the sulfur atom in a µ2-fashion, or through a combination of the sulfur and a nitrogen atom from the pteridine (B1203161) ring, leading to the formation of polynuclear complexes or coordination polymers. This bridging capability is a key feature of many thiolate-containing ligands and can lead to interesting magnetic and electronic properties in the resulting complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex.

Transition Metal Complexes

Transition metal complexes of this compound can be synthesized by reacting the ligand with various transition metal salts, such as chlorides, nitrates, or acetates. For instance, the reaction of the deprotonated ligand with a Ni(II) salt could potentially yield a square planar or tetrahedral complex, depending on the stoichiometry and the presence of other ancillary ligands. Similarly, reactions with Cu(II) could lead to square planar or distorted octahedral complexes. The synthesis of such complexes is often carried out in polar solvents like ethanol, methanol, or dimethylformamide (DMF).

Table 1: Hypothetical Examples of Transition Metal Complexes with this compound

Metal IonPotential FormulaPossible Geometry
Ni(II)[Ni(6,7-Me2-pt-4S)2]Square Planar
Cu(II)[Cu(6,7-Me2-pt-4S)2(H2O)2]Octahedral
Zn(II)[Zn(6,7-Me2-pt-4S)2]Tetrahedral
Pt(II)[Pt(6,7-Me2-pt-4S)2]Square Planar

Note: The formulas and geometries are illustrative and based on common coordination preferences of the metal ions with similar S,N-donor ligands.

Characterization of these complexes would rely on a combination of analytical and spectroscopic techniques. Elemental analysis would confirm the stoichiometry of the complexes. Infrared (IR) spectroscopy would be crucial in determining the coordination sites, with shifts in the C=N and C-S stretching frequencies providing evidence of coordination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to elucidate the structure of diamagnetic complexes in solution.

Main Group Metal Complexes

Complexes with main group metals, such as Sn(IV) or Pb(II), could also be prepared. The synthesis would follow similar routes to those for transition metal complexes. Given the preference of these heavier main group elements for higher coordination numbers and their classification as borderline to soft acids, they are expected to form stable complexes with the thiolate ligand. The resulting complexes may exhibit interesting structural features, including the potential for hem-directed or holo-directed geometries in the case of lone-pair active ions like Pb(II).

Characterization would involve similar techniques as for transition metal complexes, with the addition of techniques like Mössbauer spectroscopy for tin-containing complexes to determine the oxidation state and coordination environment of the tin atom.

Electronic Structure and Spectroscopic Properties of Derived Metal Complexes

The electronic and spectroscopic properties of metal complexes of this compound are expected to be rich and informative, providing insights into the nature of the metal-ligand bonding.

The electronic absorption spectra of the transition metal complexes in the UV-Visible region would likely be dominated by a combination of ligand-centered (π → π*) transitions, d-d transitions (for d-block metals with unfilled d-orbitals), and charge-transfer transitions. libretexts.org

d-d Transitions: These transitions occur between the d-orbitals of the metal center that have been split by the ligand field. The energy and intensity of these transitions provide information about the geometry of the complex and the strength of the ligand field. For example, in an octahedral Ni(II) complex, several spin-allowed d-d transitions would be expected.

Charge-Transfer (CT) Transitions: These are typically more intense than d-d transitions and involve the transfer of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. Given the presence of the electron-rich thiolate group and the π-system of the pteridine ring, both ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions are possible, depending on the metal and its oxidation state.

Table 2: Expected Spectroscopic Data for a Hypothetical [Ni(6,7-Me2-pt-4S)2] Complex

Spectroscopic TechniqueExpected Observations
IR SpectroscopyShift in ν(C=N) and ν(C-S) bands upon coordination. Appearance of new bands corresponding to M-S and M-N vibrations in the far-IR region.
¹H NMR SpectroscopyFor a diamagnetic complex, shifts in the proton signals of the pteridine ring and the methyl groups upon coordination, indicating changes in the electronic environment.
UV-Vis SpectroscopyLigand-centered π → π* transitions in the UV region. A d-d transition band in the visible region, characteristic of a square planar Ni(II) complex. Potential for intense LMCT bands.

The electronic structure of these complexes could be further investigated using computational methods, such as Density Functional Theory (DFT), which can provide a detailed picture of the molecular orbitals and the nature of the metal-ligand interactions.

Catalytic Applications of Derived Metal Complexes (mechanistic studies)

The catalytic applications of metal complexes derived from this compound are an emerging area of research. While extensive mechanistic studies for this specific ligand are not yet widely available in published literature, the unique electronic and structural features of the pteridine ring system, combined with the reactivity of the thiolate donor, suggest potential for a range of catalytic transformations. Mechanistic investigations into related metal-thiolate and metal-pteridine complexes provide a foundation for understanding the potential catalytic cycles involving this compound complexes.

The pteridine moiety can be redox-active, and the presence of the thiolate group allows for strong metal-ligand covalent bonds and potential participation in metal-ligand cooperation. The following discussion explores plausible mechanistic pathways for catalytic reactions based on these principles.

Hypothetical Mechanistic Pathways:

The catalytic activity of metal complexes is fundamentally dependent on the ability of the metal center and its ligands to participate in bond-making and bond-breaking steps with substrate molecules. For complexes of this compound, two primary types of mechanistic roles for the ligand can be envisaged:

The Pteridine Ring as a Redox-Active Participant: The pteridine ring system is known to participate in electron transfer processes in biological systems. In a catalytic cycle, the pteridine ligand could be oxidized or reduced, thereby modulating the electron density at the metal center and facilitating substrate activation.

The Thiolate Group in Metal-Ligand Cooperation: The sulfur atom of the thiolate can act as a cooperative site in catalysis. This can involve the reversible protonation/deprotonation of the sulfur atom or its participation in bond activation steps in concert with the metal center.

Illustrative Catalytic Cycle: Hypothetical Hydrogenation of an Alkene

A plausible catalytic cycle for the hydrogenation of an alkene by a hypothetical metal complex of this compound, [M(6,7-Me₂-pter-4-S)n], is depicted below. This mechanism is based on well-established principles of hydrogenation catalysis and incorporates the potential for metal-ligand cooperation involving the thiolate.

Table 1: Hypothetical Steps in the Catalytic Hydrogenation of an Alkene

StepDescriptionIntermediate
I Oxidative Addition of H₂: The catalytic cycle is initiated by the oxidative addition of dihydrogen to the metal center, forming a dihydride species.[H₂M(6,7-Me₂-pter-4-S)n]
II Alkene Coordination: The alkene substrate coordinates to the metal center, displacing a weakly bound solvent molecule or another ligand.[H₂M(alkene)(6,7-Me₂-pter-4-S)n]
III Migratory Insertion: One of the hydride ligands migrates to one of the alkene carbons, forming a metal-alkyl bond.[HM(alkyl)(6,7-Me₂-pter-4-S)n]
IV Reductive Elimination: The remaining hydride ligand and the alkyl group reductively eliminate from the metal center to form the alkane product, regenerating the active catalyst.[M(6,7-Me₂-pter-4-S)n]

In this hypothetical cycle, the this compound ligand primarily acts as a spectator ligand, influencing the electronic properties of the metal center. However, a more intricate mechanism could involve the thiolate sulfur in the H₂ activation step through metal-ligand cooperation.

Illustrative Catalytic Cycle: Hypothetical C-H Activation

The activation of C-H bonds is a challenging but highly valuable transformation. A hypothetical mechanism for C-H activation of an alkane by a metal complex of this compound could involve the pteridine ring acting as an electron reservoir.

Table 2: Hypothetical Steps in the Catalytic C-H Activation of an Alkane

StepDescriptionIntermediate
I Alkane Coordination: The alkane weakly coordinates to the metal center.[M(alkane)(6,7-Me₂-pter-4-S)n]
II Oxidative Addition/Sigma-Bond Metathesis: The C-H bond is cleaved either through oxidative addition to the metal center or via a sigma-bond metathesis pathway, forming a metal-hydride and a metal-alkyl species.[HM(alkyl)(6,7-Me₂-pter-4-S)n]
III Functionalization: The activated alkyl group reacts with a suitable reagent to form the functionalized product.[HM(product precursor)(6,7-Me₂-pter-4-S)n]
IV Reductive Elimination/Product Release: The functionalized product is released, and the catalyst is regenerated for the next cycle.[M(6,7-Me₂-pter-4-S)n]

Further research, including detailed kinetic studies, isotopic labeling experiments, and computational modeling, is necessary to elucidate the precise mechanisms by which metal complexes of this compound may function as catalysts. The interplay between the metal center and the unique electronic features of the pteridine-thiol ligand holds promise for the development of novel catalytic systems.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the in vitro and mechanistic biological activity of the chemical compound “this compound” according to the requested outline.

Searches for this specific compound did not yield dedicated research findings regarding its direct enzymatic interactions with Dihydropteridine Reductase (DHPR) or Dihydrofolate Reductase (DHFR). Furthermore, specific in vitro studies detailing its antibacterial, antifungal, or antiproliferative mechanisms could not be located.

While the broader classes of compounds, such as pteridines and thiols, are known to exhibit various biological activities, and enzymes like DHFR are common targets for pteridine-based inhibitors, this general information does not provide the specific, scientifically-validated data required to accurately describe the biological profile of this compound itself.

Therefore, the generation of a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible at this time due to the lack of specific research on this particular compound.

In Vitro and Mechanistic Biological Activity of 6,7 Dimethylpteridine 4 Thiol

Antipro-proliferative Activity (In Vitro)

Inhibition of Monocarboxylate Transporter 1 (MCT1)

Direct experimental data on the inhibition of Monocarboxylate Transporter 1 (MCT1) by 6,7-Dimethylpteridine-4-thiol is not prominently documented. However, the pteridine (B1203161) scaffold is a key structural feature in a known class of potent MCT1 inhibitors. Research into novel pteridine derivatives has identified substituted pteridine diones and triones as effective blockers of MCT1, a transporter protein often overexpressed in cancer cells and responsible for lactate efflux, a key process in tumor metabolism. nih.govresearchgate.net

A study on these related pteridine diones established their potency against MCT1-expressing human Raji lymphoma cells, demonstrating that the pteridine core can be effectively utilized to develop highly active MCT1 inhibitors. nih.gov The four most potent compounds from this study showed substantial anticancer activity, with EC50 values in the nanomolar range. nih.govresearchgate.net This suggests that the pteridine nucleus is a viable pharmacophore for targeting MCT1. MCT1 is also known to be inhibited by thiol-modifying agents, indicating that the thiol group could potentially contribute to inhibitory activity. researchgate.net

Table 1: In Vitro Activity of Related Pteridine Dione Compounds against MCT1-Expressing Raji Cells
Compound (Pteridine Dione Derivative)EC50 in Raji Cells (nM)Reference
Compound 9a150 nih.gov
Compound 9d37 nih.gov
Compound 9e104 nih.gov
Compound 9f62 nih.gov
Data adapted from Wang et al., "Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors." nih.gov The compounds listed are structurally related pteridine diones, not this compound.

Cellular Uptake and Metabolism Studies (In Vitro)

The presence of a thiol (-SH) group on the pteridine ring introduces additional metabolic possibilities. Thiol-containing compounds can undergo various metabolic transformations, including oxidation of the sulfur atom or conjugation with endogenous molecules like glutathione (B108866) as part of detoxification pathways. mdpi.com Without specific experimental data, the precise uptake mechanism—whether through a dedicated folate transporter or other means—and the intracellular metabolic pathway of this compound remain to be determined.

Interaction with Cellular Redox Systems and Thiol Proteome

The chemical structure of this compound suggests a high potential for interaction with cellular redox systems. This is based on the inherent redox properties of both the pteridine ring and the thiol group.

Pterins, a class of pteridine derivatives, can act as both pro-oxidants and antioxidants and are known to participate in radical-mediated reactions. mdpi.comnih.gov Reduced pterins, such as tetrahydrobiopterin, are essential redox cofactors that donate electrons in critical enzymatic reactions. nih.govmdpi.com The pteridine core of the molecule can thus potentially engage in electron transfer reactions within the cellular environment.

The thiol group is a key functional moiety in cellular redox homeostasis. nih.gov Low-molecular-weight thiols, like glutathione (GSH), and thiol groups on cysteine residues within proteins (the "thiol proteome") are central to maintaining a reducing intracellular environment and signaling through redox-sensitive pathways. nih.govmdpi.comlibretexts.org A thiol-containing compound like this compound could theoretically interact with these systems, for instance, by participating in thiol-disulfide exchange reactions with glutathione disulfide (GSSG) or oxidized protein thiols. libretexts.org

Modulation of Reactive Cysteine Residues

The thiol group of this compound is chemically reactive and capable of modulating the function of proteins by interacting with their reactive cysteine residues. Cysteine thiols in proteins are nucleophilic and can react with other thiol-containing molecules or disulfides in a process called thiol-disulfide exchange. libretexts.orgnih.gov

One of the primary mechanisms for such modulation would be the formation of a mixed disulfide bond between the sulfur atom of this compound and the sulfur atom of a protein's cysteine residue. This covalent modification, known as S-thiolation, would alter the structure and potentially the function of the target protein. mdpi.com Such reactions are fundamental to redox signaling, where the reversible oxidation of cysteine residues acts as a molecular switch. nih.govmdpi.com The reactivity of a specific protein cysteine is influenced by its local microenvironment, including its pKa. nih.gov The interaction would be reversible, with the pteridine group being removed by cellular reducing agents like glutathione (GSH) or the thioredoxin system. nih.gov

Table 2: Potential Redox Interactions of this compound
Interacting Cellular ComponentPotential MechanismPotential Consequence
Reactive Cysteine Residue (Protein-SH)Thiol-disulfide exchange leading to a mixed disulfide (S-thiolation)Alteration of protein structure and function; induction of a redox signal
Glutathione Disulfide (GSSG)Reduction of GSSG via thiol-disulfide exchangeAlteration of the cellular GSH/GSSG ratio; potential formation of a pteridine-glutathione mixed disulfide
Reactive Oxygen Species (ROS)Oxidation of the thiol group to sulfenic, sulfinic, or sulfonic acidScavenging of ROS (antioxidant effect) or generation of reactive intermediates
This table outlines the hypothetical interactions based on the chemical properties of the thiol and pteridine moieties, as direct experimental evidence for this compound is lacking.

Influence on Autophagy Pathways (Mechanistic Aspects)

There is no available scientific literature that directly investigates or establishes a mechanistic link between this compound or related pteridine derivatives and the regulation of autophagy pathways. While some reduced pteridine compounds have been shown to induce apoptosis (a distinct process of programmed cell death) in neuronal cells, their effects on the core molecular machinery of autophagy have not been described. nih.gov Therefore, any influence of this compound on autophagic processes remains speculative and requires experimental investigation.

Advanced Analytical Methodologies for 6,7 Dimethylpteridine 4 Thiol and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly when coupled with mass spectrometry, remains a cornerstone for the analysis of pteridine (B1203161) derivatives. High-performance liquid chromatography (HPLC) is frequently employed, but challenges related to the detection of low-concentration thiols necessitate specialized strategies.

The analysis of thiols like 6,7-Dimethylpteridine-4-thiol at trace levels can be challenging due to their low concentration and potential for oxidation. Chemical derivatization is a common strategy to improve their chromatographic behavior and enhance detection sensitivity, particularly for mass spectrometry.

One such strategy involves the use of 4,4'-dithiodipyridine (DTDP) as a derivatizing agent. nih.govacs.org This method is based on a thiol-disulfide exchange reaction where the sulfhydryl group of the target molecule attacks the disulfide bond of DTDP. This reaction is rapid and can be performed under mild conditions, including at the typical pH of samples like wine. nih.govacs.org The reaction results in a stable derivative with increased molecular weight and lipophilicity, which can be readily analyzed by techniques like HPLC-MS/MS. researchgate.net The resulting derivative often provides a strong response in the mass spectrometer, significantly lowering the limits of detection. unipd.it While this technique has been successfully applied to various thiols in complex matrices, specific application data for this compound is not extensively detailed in publicly available literature. researchgate.netunipd.it

Table 1: Comparison of Thiol Derivatization Reagents

Derivatizing Reagent Reaction Principle Advantages Common Detection Method
4,4'-Dithiodipyridine (DTDP) Thiol-disulfide exchange Rapid reaction, stable derivatives, suitable for acidic pH nih.govacs.org HPLC-MS/MS
Ellman's Reagent (DTNB) Thiol-disulfide exchange Produces a chromophore (TNB) for spectrophotometric measurement HPLC-UV/Vis nih.gov
Monobromobimane (mBrB) Nucleophilic substitution Forms highly fluorescent derivatives HPLC-Fluorescence mdpi.com

| o-Phthalaldehyde (OPA) / Chiral Thiol | Formation of fluorescent isoindole derivatives | Enables chiral separation and analysis of amino thiols mdpi.com | HPLC-Fluorescence, LC-MS |

Ultraperformance Convergence Chromatography (UPC²) is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase, bridging the gap between normal-phase and reversed-phase liquid chromatography. waters.combiopharma-asia.com This technique offers orthogonal selectivity and is particularly well-suited for the analysis of a wide range of compounds, including polar and hydrophobic molecules, isomers, and chiral compounds. waters.comnih.gov

The use of CO2 as the main solvent allows for the separation of polar compounds that are often difficult to retain and separate using conventional reversed-phase LC. waters.com Given that this compound is a polar molecule, UPC² presents a potentially powerful tool for its analysis. The technique can be readily coupled with tandem mass spectrometry (MS/MS), providing high sensitivity and specificity for quantification. lcms.cz The ability to precisely control mobile phase strength, pressure, and temperature allows for fine-tuning of the separation process. waters.com While UPC²-MS/MS has been established for the analysis of various compound classes like steroids and lipids, its specific application for the quantitative analysis of this compound has not been widely reported. nih.gov

Electrochemical Methods for Redox Potential Determination

The thiol group of this compound can undergo oxidation-reduction reactions, a key aspect of its chemical reactivity. Electrochemical methods are powerful tools for characterizing the redox behavior and determining the standard redox potential of thiol-disulfide systems.

However, the direct electrochemical measurement of the redox potential for many thiol-disulfide systems is often challenging. A significant hurdle is the formation of stable metal-thiolate complexes on the surface of common electrodes (e.g., mercury, gold, platinum), which interferes with the measurement. nih.gov Consequently, indirect methods are typically employed. nih.govresearchgate.net These methods involve allowing the thiol to reach equilibrium with another redox couple whose potential is known. The equilibrium constant of the reaction can then be measured, and from this, the redox potential of the thiol-disulfide pair can be calculated using the Nernst equation. aalto.fi While this is a standard approach for compounds like glutathione (B108866) and cysteine, specific studies detailing the standard redox potential of the this compound/disulfide couple are not readily found in the literature.

Development of Sensors and Probes based on Thiol Reactivity

The unique nucleophilicity and reducing capability of the thiol group make it an attractive target for the development of chemical sensors and probes. mdpi.com Such tools are valuable for the selective detection and quantification of specific thiols in biological and environmental samples. The development of a sensor for this compound would be based on its specific thiol reactivity.

Several general strategies are employed for designing thiol-reactive probes:

Michael Addition: Probes containing a Michael acceptor (an α,β-unsaturated carbonyl) can react with thiols via nucleophilic addition. This reaction can be designed to trigger a change in fluorescence or color. mdpi.com

Disulfide Cleavage: Probes containing a disulfide bond can be cleaved by the target thiol. If the disulfide links a fluorophore to a quencher, its cleavage will result in a fluorescent signal. mdpi.com

Nucleophilic Substitution/Displacement: Probes with a good leaving group attached to a chromophore or fluorophore can react with thiols. The substitution reaction alters the electronic properties of the signaling unit, leading to a detectable optical response. researchgate.net

The design of a selective sensor for this compound would require tailoring one of these reaction mechanisms to favor interaction with the pteridine thiol over other biological thiols like glutathione and cysteine. This could involve exploiting the specific steric and electronic environment of the thiol group on the pteridine ring. To date, specific sensors or probes designed exclusively for this compound have not been prominently featured in scientific literature.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound -
4,4'-dithiodipyridine DTDP
5,5'-dithiobis(2-nitrobenzoic acid) DTNB, Ellman's Reagent
Monobromobimane mBrB
o-Phthalaldehyde OPA
Glutathione -

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways

The future synthesis of 6,7-Dimethylpteridine-4-thiol and its derivatives could be advanced by exploring more efficient and versatile synthetic strategies. Current methodologies for creating thio-containing pteridines often involve multi-step processes, such as the condensation of 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones with dicarbonyl compounds. nih.gov Future research could focus on the development of novel synthetic protocols with improved yields, reduced reaction times, and milder conditions.

One promising area of exploration is the use of transition-metal-catalyzed cross-coupling reactions to introduce the thiol moiety onto a pre-functionalized 6,7-dimethylpteridine core. Methodologies for the synthesis of sulfonyl chlorides from thiols using reagents like hydrogen peroxide and zirconium tetrachloride could also be adapted. organic-chemistry.org Furthermore, the development of one-pot synthesis procedures, which minimize the need for purification of intermediates, would enhance the efficiency and cost-effectiveness of producing these compounds. The application of microwave-assisted synthesis could also significantly reduce reaction times and improve yields, as has been demonstrated for other heterocyclic compounds. mdpi.com

A key challenge in the synthesis of thiol-containing compounds is the protection and deprotection of the reactive thiol group. Future synthetic strategies could explore the use of novel protecting groups that can be selectively removed under mild conditions, thus preserving the integrity of the pteridine (B1203161) ring system.

Further Elucidation of Mechanistic Pathways in Biological Systems

The pteridine nucleus is a fundamental component of various cofactors and signaling molecules in biological systems, and the introduction of a thiol group suggests a range of potential biological activities. nih.gov Thiols are known to play a crucial role in redox reactions, antioxidant defense, and the structural stability of proteins. creative-proteomics.comscispace.com Consequently, this compound could interact with biological systems through several mechanistic pathways.

Future research should aim to elucidate these mechanisms. One area of investigation is the compound's potential as a radical scavenger. nih.govzsmu.edu.ua The thiol group can donate a hydrogen atom to neutralize free radicals, and the pteridine ring itself can participate in redox processes. zsmu.edu.ua Structure-activity relationship studies could reveal how modifications to the pteridine core influence its antiradical activity. nih.gov

Another important avenue is the investigation of its role as an enzyme inhibitor. Pteridine derivatives are known to target enzymes such as dihydrofolate reductase (DHFR). nih.gov The thiol group could potentially interact with amino acid residues in the active site of enzymes, leading to inhibition. Molecular docking studies could be employed to predict the binding affinity of this compound to various enzymatic targets. zsmu.edu.ua Furthermore, the ability of thiols to form disulfide bonds with cysteine residues in proteins suggests that this compound could modulate protein function through covalent modification. scispace.com

Potential Biological RoleInvestigatory ApproachKey Considerations
Antioxidant/Radical Scavenger DPPH and ABTS assays, cellular antioxidant activity assays.The redox potential of the pteridine ring and the reactivity of the thiol group.
Enzyme Inhibition (e.g., DHFR) In vitro enzyme inhibition assays, molecular docking simulations.The binding interactions of the pteridine core and the thiol group with the enzyme's active site.
Modulation of Protein Function Proteomics studies to identify protein targets, mass spectrometry to detect disulfide bond formation.The accessibility of cysteine residues in target proteins and the cellular redox environment.

Design of Next-Generation Thiol-Containing Pteridine Derivatives

Building on a deeper understanding of its synthesis and biological activity, the design of next-generation thiol-containing pteridine derivatives holds significant promise for therapeutic applications. By modifying the 6,7-dimethylpteridine scaffold, it may be possible to enhance specific biological activities and improve pharmacokinetic properties.

One design strategy involves the functionalization of the thiol group to create prodrugs or targeted drug delivery systems. For instance, the thiol can be masked with a cleavable protecting group that is removed under specific physiological conditions, releasing the active compound at the desired site. Another approach is to conjugate the thiol group to nanoparticles or other carrier molecules for targeted delivery to diseased tissues. mdpi.com

Furthermore, the pteridine ring itself can be modified to tune the compound's properties. The introduction of different substituents at various positions on the ring could alter its solubility, lipophilicity, and binding affinity for biological targets. For example, the synthesis of a focused library of 5,8-dihydropteridine-6,7-dione (B2356466) derivatives has been explored to identify potent antiproliferative agents. The design of novel pteridine derivatives as multi-target agents, for conditions like Alzheimer's disease, is also an active area of research. mdpi.com

Derivative Design StrategyPotential AdvantageExample Application
Thiol Group Functionalization Prodrug design, targeted drug delivery.Cancer therapy, anti-inflammatory agents.
Pteridine Core Modification Enhanced biological activity, improved pharmacokinetic properties.Development of selective enzyme inhibitors, novel antimicrobial agents.
Hybrid Molecule Synthesis Combination of multiple pharmacophores for synergistic effects.Multi-target drugs for complex diseases.

Advanced Materials Science Applications (e.g., in photopolymerization systems)

The presence of a reactive thiol group makes this compound a candidate for applications in materials science, particularly in the field of photopolymerization. Thiol-ene and thiol-acrylate photopolymerization reactions are "click" chemistry processes known for their high efficiency, rapid reaction rates, and formation of homogeneous polymer networks. nih.gov

Future research could explore the use of this compound as a monomer or crosslinker in photopolymerizable resins. Its incorporation could introduce unique properties to the resulting polymers, such as improved thermal stability, altered refractive index, or biological activity. The pteridine core might also impart specific optical properties, making these materials suitable for applications in coatings, adhesives, and biomedical devices.

The development of novel photoinitiators is a key area in photopolymerization research. mdpi.comresearchgate.net While there is no direct evidence, the pteridine structure could potentially be modified to act as a photoinitiator or a photosensitizer. The exploration of pteridine-based materials for 3D printing applications is another exciting possibility, given the growing demand for advanced materials in additive manufacturing.

Q & A

Q. How can contradictory data regarding the compound’s solubility and stability be systematically addressed?

  • Methodological Answer : Perform meta-analysis of published solubility data (e.g., in DMSO, water) using statistical tools (ANOVA) to identify outliers. Replicate conflicting experiments under controlled conditions (fixed temperature/pH) and validate via orthogonal methods (e.g., isothermal titration calorimetry vs. gravimetric analysis). Reference methodological quality frameworks (e.g., PEDro scores) to assess study reliability .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) using spectrophotometric assays (NADPH oxidation at 340 nm) with positive controls (e.g., methotrexate).
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa) via MTT assays, comparing IC50_{50} values with structurally similar compounds .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach to isolate critical variables (e.g., reaction time, catalyst loading). Use response surface methodology (RSM) to model interactions between factors. Validate optimized conditions in triplicate and characterize products rigorously (HPLC, NMR) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.